molecular formula C6H10O2 B2955336 cis-2,3-Dimethylcyclopropanecarboxylic acid CAS No. 2388503-72-6

cis-2,3-Dimethylcyclopropanecarboxylic acid

Cat. No. B2955336
M. Wt: 114.144
InChI Key: VEQMUQZKBLIXLT-NGQZWQHPSA-N
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Description

Cis-2,3-Dimethylcyclopropanecarboxylic acid (DMC) is a cyclopropane derivative that has gained significant attention in the field of medicinal chemistry due to its various biological activities. DMC is a chiral compound that has two enantiomers, namely cis and trans. The cis isomer of DMC has been found to exhibit potent biological activities, which has led to its extensive study in the field of drug discovery.

Scientific Research Applications

1. Analysis of Pyrethroid Metabolites in Human Urine The compound is crucial in the analysis of pyrethroid metabolites in human urine, aiding in monitoring exposure to synthetic pyrethroids. This application is significant in both environmental and occupational health contexts. Techniques like gas chromatography-mass spectrometry are employed for this purpose, highlighting its importance in analytical chemistry (Arrebola et al., 1999).

2. Method Development for Pyrethroid Biomonitoring Research has focused on developing methods to measure cis-2,3-Dimethylcyclopropanecarboxylic acid and similar compounds in biological samples. This is vital for assessing exposure to pyrethroids, commonly used insecticides. High-Performance Liquid Chromatography–Tandem Mass Spectrometry is a notable method used in these studies (Baker et al., 2004).

3. Synthesis and Stereochemistry in Organic Chemistry The compound plays a role in the field of organic chemistry, particularly in the synthesis of cis-pyrethroids. Its synthesis involves interesting stereochemical aspects, which are crucial for creating specific isomers with desired properties. Such research has implications in developing new insecticides and related compounds (Babler & Invergo, 1981).

4. Environmental and Public Health Studies Studies involving cis-2,3-Dimethylcyclopropanecarboxylic acid contribute to understanding the environmental and public health impacts of pyrethroid usage. This includes monitoring pyrethroid metabolites in various populations to assess exposure levels, which is crucial for devising public health policies (Wielgomas & Piskunowicz, 2013).

5. Thermodynamic and Physical Property Studies Research on the heat capacities and thermodynamic properties of related cyclopropanecarboxylic acids contributes to a deeper understanding of their physical characteristics. Such studies are important in the context of material science and chemical engineering (Xue et al., 2007).

6. Analytical Method Development in Toxicology The compound is central to the development of analytical methods in toxicology, particularly for determining pyrethroid metabolites in biological samples. This has direct implications for assessing exposure risks and understanding the toxicology of synthetic pyrethroids (Leng & Gries, 2005).

properties

IUPAC Name

2,3-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-4(2)5(3)6(7)8/h3-5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQMUQZKBLIXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylcyclopropanecarboxylic acid

Citations

For This Compound
1
Citations
RJ WEBER JR - 1977 - search.proquest.com
DOUBLE INVERSION IN CYCLOPROPANE AND SPIROPENTANE THERMOLYSIS. DOUBLE INVERSION IN CYCLOPROPANE AND SPIROPENTANE THERMOLYSIS. Full Text …
Number of citations: 0 search.proquest.com

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